molecular formula C12H10N2O4 B5031117 methyl 3-(1H-indol-3-yl)-2-nitroacrylate

methyl 3-(1H-indol-3-yl)-2-nitroacrylate

Cat. No. B5031117
M. Wt: 246.22 g/mol
InChI Key: VPJPJUJKYXQNJD-WDZFZDKYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-nitroacrylate, also known as MINA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MINA is a nitroalkene derivative of indole, which is a heterocyclic aromatic compound that is widely found in nature.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-nitroacrylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. methyl 3-(1H-indol-3-yl)-2-nitroacrylate also inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. Furthermore, methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been found to modulate the expression of various genes involved in cancer progression and neuroprotection.
Biochemical and Physiological Effects:
methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been shown to have various biochemical and physiological effects on cells and tissues. methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been reported to induce the expression of heat shock proteins, which are involved in the protection of cells from stress and damage. methyl 3-(1H-indol-3-yl)-2-nitroacrylate also increases the levels of glutathione, which is an antioxidant that plays a crucial role in cellular defense against oxidative stress. Additionally, methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage and contribute to various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 3-(1H-indol-3-yl)-2-nitroacrylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. methyl 3-(1H-indol-3-yl)-2-nitroacrylate also has a high degree of stability, which allows for long-term storage and transportation. However, one of the limitations of methyl 3-(1H-indol-3-yl)-2-nitroacrylate is its low solubility in water, which may limit its application in certain experiments. Furthermore, the toxicity and safety profile of methyl 3-(1H-indol-3-yl)-2-nitroacrylate have not been fully evaluated, which may pose a risk in certain applications.

Future Directions

There are various future directions for the study of methyl 3-(1H-indol-3-yl)-2-nitroacrylate. One potential direction is the development of methyl 3-(1H-indol-3-yl)-2-nitroacrylate derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of methyl 3-(1H-indol-3-yl)-2-nitroacrylate needs to be further elucidated to fully understand its therapeutic potential. Furthermore, the efficacy and safety of methyl 3-(1H-indol-3-yl)-2-nitroacrylate need to be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases. Finally, the development of new methods for the synthesis of methyl 3-(1H-indol-3-yl)-2-nitroacrylate may lead to the discovery of novel derivatives with improved properties.

Synthesis Methods

The synthesis of methyl 3-(1H-indol-3-yl)-2-nitroacrylate involves the reaction of 3-indolecarboxaldehyde with methyl nitroacetate in the presence of a base, such as potassium carbonate, in anhydrous ethanol. The reaction proceeds via a Michael addition mechanism, followed by an intramolecular cyclization to form the nitroalkene derivative of indole. The yield of methyl 3-(1H-indol-3-yl)-2-nitroacrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-nitroacrylate has shown promising results in various scientific research applications, such as cancer therapy, neuroprotection, and anti-inflammatory activity. methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. methyl 3-(1H-indol-3-yl)-2-nitroacrylate also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl (Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11(14(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-7,13H,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJPJUJKYXQNJD-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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